molecular formula C10H13BO3 B13477198 (3-(Benzyloxy)prop-1-en-2-yl)boronic acid

(3-(Benzyloxy)prop-1-en-2-yl)boronic acid

Katalognummer: B13477198
Molekulargewicht: 192.02 g/mol
InChI-Schlüssel: XHXKMMZZJKPSIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-(Benzyloxy)prop-1-en-2-yl)boronic acid is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features a boronic acid group attached to a prop-1-en-2-yl chain, which is further substituted with a benzyloxy group. The presence of both the boronic acid and the benzyloxy group makes it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Benzyloxy)prop-1-en-2-yl)boronic acid typically involves the reaction of benzyloxy-substituted alkenes with boron-containing reagents. One common method is the hydroboration of benzyloxy-substituted alkenes followed by oxidation to yield the desired boronic acid. The reaction conditions often involve the use of catalysts such as palladium or platinum to facilitate the hydroboration step .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products .

Analyse Chemischer Reaktionen

Types of Reactions

(3-(Benzyloxy)prop-1-en-2-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reaction conditions often involve mild temperatures and neutral to slightly basic pH to ensure the stability of the boronic acid group .

Major Products

The major products formed from these reactions include boronic esters, borates, boranes, and various substituted derivatives of the original compound. These products are valuable intermediates in the synthesis of more complex organic molecules .

Wirkmechanismus

The mechanism of action of (3-(Benzyloxy)prop-1-en-2-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of boron-containing drugs and catalysts. The benzyloxy group can also participate in π-π interactions, enhancing the compound’s binding affinity to specific targets .

Eigenschaften

Molekularformel

C10H13BO3

Molekulargewicht

192.02 g/mol

IUPAC-Name

3-phenylmethoxyprop-1-en-2-ylboronic acid

InChI

InChI=1S/C10H13BO3/c1-9(11(12)13)7-14-8-10-5-3-2-4-6-10/h2-6,12-13H,1,7-8H2

InChI-Schlüssel

XHXKMMZZJKPSIV-UHFFFAOYSA-N

Kanonische SMILES

B(C(=C)COCC1=CC=CC=C1)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.